molecular formula C16H17ClN4O2S B2711763 Methyl 7-(2-chlorophenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 941947-38-2

Methyl 7-(2-chlorophenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2711763
CAS No.: 941947-38-2
M. Wt: 364.85
InChI Key: WEDNGAQWNFNYNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-(2-chlorophenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolopyrimidine derivative characterized by a fused bicyclic core structure. The compound features a methyl ester group at position 6, a 2-chlorophenyl substituent at position 7, an ethyl group at position 5, and a methylthio moiety at position 2. Triazolopyrimidines are known for their diverse biological activities, including herbicidal, antimicrobial, and antitumor properties .

Properties

IUPAC Name

methyl 7-(2-chlorophenyl)-5-ethyl-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O2S/c1-4-11-12(14(22)23-2)13(9-7-5-6-8-10(9)17)21-15(18-11)19-16(20-21)24-3/h5-8,13H,4H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEDNGAQWNFNYNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(N2C(=NC(=N2)SC)N1)C3=CC=CC=C3Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 7-(2-chlorophenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the triazolo-pyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The unique structural features of this compound may contribute to its interactions with biological targets, making it a subject of interest for drug development.

Chemical Structure and Properties

The chemical formula for this compound is C18H22N4O4SC_{18}H_{22}N_{4}O_{4}S, with a molecular weight of 390.5 g/mol. Its structure includes a triazole ring fused with a pyrimidine moiety, which is characteristic of many biologically active compounds.

PropertyValue
Molecular FormulaC18H22N4O4SC_{18}H_{22}N_{4}O_{4}S
Molecular Weight390.5 g/mol
CAS Number909574-38-5

Antimicrobial Activity

Research indicates that derivatives of triazolo-pyrimidines exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown moderate to good antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli .

Cytotoxic Effects

In studies evaluating cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer), compounds within the triazolo-pyrimidine class have demonstrated promising results. For example, certain derivatives showed IC50 values ranging from 1.8 µM/mL to 4.5 µM/mL, indicating significant cytotoxic potential . The presence of activating groups on the aromatic ring has been correlated with enhanced cytotoxicity.

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors involved in disease processes. For instance, similar compounds have been noted for their inhibitory effects on nicotinamide phosphoribosyltransferase and phosphoinositide 3-kinase pathways—both crucial in cancer and inflammatory diseases .

Study on Anticancer Activity

In one study focusing on mercapto-substituted 1,2,4-triazoles, derivatives were synthesized and screened for their anticancer properties. Notably, certain compounds exhibited significant cytotoxicity against MCF-7 cells compared to standard chemotherapeutic agents like Doxorubicin . This highlights the potential of triazolo-pyrimidines in cancer therapy.

Research on Enzyme Inhibition

Another investigation assessed the binding affinity of triazolo-pyrimidine derivatives to target proteins using surface plasmon resonance techniques. The results indicated that modifications at specific positions on the triazole and pyrimidine rings could enhance binding efficacy and selectivity towards desired biological targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and related triazolopyrimidine derivatives:

Compound Name Substituents (Positions) Physical/Chemical Properties Biological Activity/Applications References
Target compound : Methyl 7-(2-chlorophenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-triazolo[1,5-a]pyrimidine-6-carboxylate 6-COOCH₃, 7-(2-ClC₆H₄), 5-C₂H₅, 2-SCH₃ Not explicitly reported; inferred lower lipophilicity vs. ethyl esters Presumed herbicidal/antimicrobial (based on analogs)
Ethyl 7-(2-chlorophenyl)-5-trifluoromethyl-4,7-dihydro-triazolo[1,5-a]pyrimidine-6-carboxylate 6-COOC₂H₅, 7-(2-ClC₆H₄), 5-CF₃ Higher electronegativity due to CF₃; likely enhanced metabolic stability Potential agrochemical use (herbicide)
Ethyl 7-chloromethyl-5-(2-chlorophenyl)-7-hydroxy-2-methylsulfanyl-tetrahydro-triazolo[1,5-a]pyrimidine-6-carboxylate 6-COOC₂H₅, 7-(ClCH₂), 7-OH, 2-SCH₃ Reduced planarity (tetrahydro core); increased polarity from OH group Investigated for bioactivity in pesticide research
Ethyl 1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-triazolo[4,3-a]pyrimidine-6-carboxylate (Compound 12) 6-COOC₂H₅, 3-(2-HOC₆H₄), 1,5-C₆H₅, 7-CH₃ mp 206°C; IR ν 3425 cm⁻¹ (OH), 1666 cm⁻¹ (C=O); 1H-NMR δ 1.23 (OCH₂CH₃) Antimicrobial activity inferred from structural motifs
Ethyl 2-benzylsulfanyl-7-(2-chlorophenyl)-5-methyl-triazolo[1,5-β]pyridine-3-carboxylate 2-SCH₂C₆H₅, 7-(2-ClC₆H₄), 5-CH₃, 3-COOC₂H₅ Crystallographic C22H21ClN4O2S, monoclinic P2₁/c space group Synthetic intermediate for bioactive molecules

Key Observations:

Ester Group Variation: The methyl ester (target) vs. ethyl ester (analogs) affects lipophilicity and bioavailability. Compound 12 () demonstrates a melting point of 206°C, suggesting strong intermolecular forces (e.g., hydrogen bonding from the hydroxyl group).

Substituent Effects: Electron-withdrawing groups (e.g., CF₃ in ) increase metabolic resistance, making such derivatives candidates for long-acting herbicides .

Core Saturation :

  • Tetrahydro derivatives (e.g., ) exhibit reduced aromaticity, altering reactivity and solubility. The hydroxy group in introduces polarity, favoring solubility in polar solvents .

Sulfur-Containing Moieties :

  • Methylthio (SCH₃) vs. benzylsulfanyl (SCH₂C₆H₅) groups influence electronic and steric profiles. Benzylsulfanyl derivatives () may exhibit enhanced π-stacking in crystal lattices .

Research Findings and Implications

  • Synthetic Routes: Most analogs are synthesized via cyclocondensation of aminotriazoles with β-ketoesters or α,β-unsaturated carbonyls, followed by functionalization (e.g., chlorination, sulfonation) .
  • Crystallography : Structures in , and 11 were resolved using SHELX software, confirming planar triazolopyrimidine cores and substituent orientations .
  • Biological Activity : While direct data for the target compound are lacking, analogs with 2-chlorophenyl and methylthio groups (e.g., ) show promise in pesticide development due to structural similarity to commercial herbicides .

Q & A

Q. Data contradiction example :

  • TMDP vs. Piperidine : TMDP reduces side reactions but requires rigorous pH control to avoid byproducts like chloromethyl derivatives .

Basic: What spectroscopic and crystallographic methods validate its structure?

Answer:
Key techniques :

  • 1^1H/13^13C NMR : Characteristic peaks include:
    • δ 10.89 ppm (NH proton)
    • δ 4.02–4.25 ppm (ethyl ester protons)
    • δ 2.59 ppm (methylthio group) .
  • X-ray crystallography : Bond lengths (e.g., C–S: 1.76–1.80 Å) and dihedral angles (e.g., 87.03° between triazolo and chlorophenyl rings) confirm stereochemistry .
  • TGA/DSC : Melting points (~200–220°C) and thermal stability data ensure purity .

Advanced: How do π-stacking and hydrogen bonding affect crystallographic refinement?

Answer:
SHELX refinement challenges :

  • π-π interactions : Centroid distances of 3.63–3.88 Å between triazolo and pyrimidine rings require high-resolution data (<1.0 Å) to resolve overlapping electron densities .
  • Hydrogen bonding : NH groups form weak H-bonds (2.8–3.1 Å) with ester carbonyls, necessitating restrained refinement in SHELXL to avoid overfitting .
  • Disorder modeling : Methylthio and ethyl groups often exhibit rotational disorder, requiring PART instructions in SHELXTL .

Example :
In Ethyl 2-benzylsulfanyl derivatives, anisotropic displacement parameters (ADPs) for sulfur atoms were refined with ISOR constraints to address thermal motion artifacts .

Basic: What are its potential biological targets?

Answer:
While direct data on this compound is limited, structurally analogous triazolopyrimidines show:

  • Antibacterial activity : Inhibition of Enterococcus faecium via binding to dihydrofolate reductase (DHFR) .
  • Anticancer potential : Interactions with purine receptors (e.g., A2A_{2A}) due to mimicry of adenine scaffolds .

Q. Methodological note :

  • In vitro assays : Use MIC (Minimum Inhibitory Concentration) testing against Gram-positive bacteria and MTT assays on cancer cell lines (e.g., HeLa) .

Advanced: How to resolve contradictions in synthetic yields across literature?

Answer:
Critical factors :

  • Purity of starting materials : 3-amino-5-(methylthio)-1,2,4-triazole must be >98% pure to avoid competing cyclization pathways .
  • Solvent drying : Residual water in ethanol reduces TMDP efficacy, lowering yields from ~75% to <50% .
  • Scaling effects : Batch reactions >10 mmol often require slower heating rates to prevent exothermic decomposition .

Q. Case study :

  • Molten-state vs. solution-phase synthesis : Yields drop from 82% to 65% when switching methods due to incomplete dissolution of TMDP .

Basic: How to troubleshoot crystallization for X-ray analysis?

Answer:
Protocol :

  • Solvent selection : Slow evaporation from acetone/ethanol (3:1) at 293 K yields diffraction-quality crystals .
  • Seeding : Introduce microcrystals from prior batches to overcome kinetic trapping of amorphous phases .
  • Cryoprotection : Use 25% glycerol in mother liquor to prevent ice formation during data collection at 100 K .

Advanced: What computational methods predict its reactivity?

Answer:
Strategies :

  • DFT calculations (B3LYP/6-311+G )**: Model electrophilic substitution at C5/C7 positions, showing higher reactivity at C7 due to electron-withdrawing chlorophenyl groups .
  • Molecular docking (AutoDock Vina) : Predict DHFR binding affinity (ΔG ≈ -9.2 kcal/mol) by aligning the triazolo ring with NADPH-binding pockets .
  • MD simulations : 100-ns trajectories reveal stable hydrogen bonds between the methylthio group and Thr113 in DHFR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.